molecular formula C16H12F2N2O3 B5418159 5-(2,6-difluorophenyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole

5-(2,6-difluorophenyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole

Cat. No. B5418159
M. Wt: 318.27 g/mol
InChI Key: PXQQURNLQSGUAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2,6-difluorophenyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole, also known as DFD-1, is a heterocyclic compound that has been the subject of scientific research due to its potential therapeutic applications. The molecule has a unique structure that makes it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of 5-(2,6-difluorophenyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole is not fully understood, but it is believed to act on multiple targets within cells. It has been shown to inhibit the activity of enzymes involved in inflammation and cancer cell growth. This compound may also interact with cellular membranes to disrupt the function of microorganisms.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in animal studies, making it a promising candidate for drug development. It has been found to have anti-inflammatory effects by reducing the production of inflammatory cytokines. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been found to inhibit the growth of bacteria and fungi by disrupting their cell membranes.

Advantages and Limitations for Lab Experiments

5-(2,6-difluorophenyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole has several advantages for use in lab experiments. It is relatively easy to synthesize and has low toxicity, making it a safe and cost-effective option for research. However, this compound has limited solubility in water, which can make it difficult to use in certain experiments. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on 5-(2,6-difluorophenyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole. One area of interest is its potential as a treatment for inflammatory diseases, such as arthritis and inflammatory bowel disease. Additionally, this compound may have applications in the treatment of cancer and infectious diseases. Further research is needed to fully understand its mechanism of action and potential therapeutic uses.

Synthesis Methods

The synthesis of 5-(2,6-difluorophenyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole involves the reaction of 2,6-difluorobenzonitrile and 3,4-dimethoxybenzaldehyde with hydrazine hydrate in the presence of sulfuric acid. The resulting product is then cyclized to form the oxadiazole ring. The synthesis of this compound has been optimized to improve its yield and purity for research purposes.

Scientific Research Applications

5-(2,6-difluorophenyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole has shown potential as a therapeutic agent for a variety of diseases. Scientific research has focused on its anti-inflammatory, anti-cancer, and anti-microbial properties. This compound has been found to inhibit the growth of cancer cells and reduce inflammation in animal models. Additionally, this compound has shown promising results in the treatment of bacterial and fungal infections.

properties

IUPAC Name

5-(2,6-difluorophenyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F2N2O3/c1-21-12-7-6-9(8-13(12)22-2)15-19-16(23-20-15)14-10(17)4-3-5-11(14)18/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXQQURNLQSGUAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)C3=C(C=CC=C3F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.